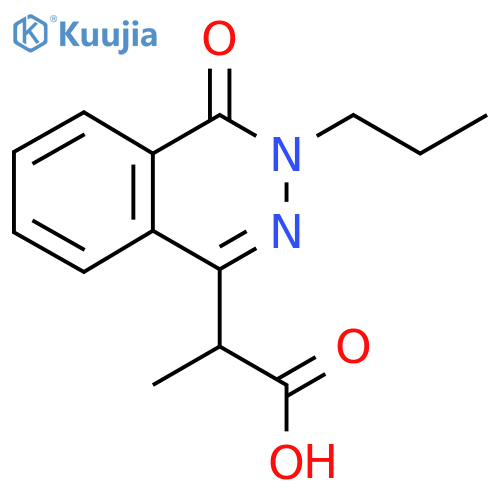Cas no 1344704-34-2 (2-(4-Oxo-3-propyl-3,4-dihydrophthalazin-1-yl)propanoic acid)

2-(4-Oxo-3-propyl-3,4-dihydrophthalazin-1-yl)propanoic acid 化学的及び物理的性質
名前と識別子
-
- 2-(4-Oxo-3-propyl-3,4-dihydro-phthalazin-1-yl)-propionic acid
- 2-(4-Oxo-3-propyl-3,4-dihydrophthalazin-1-yl)propanoic acid
-
- インチ: 1S/C14H16N2O3/c1-3-8-16-13(17)11-7-5-4-6-10(11)12(15-16)9(2)14(18)19/h4-7,9H,3,8H2,1-2H3,(H,18,19)
- InChIKey: SUVKXRPVSBBBQK-UHFFFAOYSA-N
- ほほえんだ: O=C1C2C=CC=CC=2C(C(C(=O)O)C)=NN1CCC
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 19
- 回転可能化学結合数: 4
- 複雑さ: 406
- トポロジー分子極性表面積: 70
- 疎水性パラメータ計算基準値(XlogP): 2.4
2-(4-Oxo-3-propyl-3,4-dihydrophthalazin-1-yl)propanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM494759-1g |
2-(4-Oxo-3-propyl-3,4-dihydrophthalazin-1-yl)propanoicacid |
1344704-34-2 | 97% | 1g |
$*** | 2023-03-30 | |
| Ambeed | A882071-1g |
2-(4-Oxo-3-propyl-3,4-dihydrophthalazin-1-yl)propanoic acid |
1344704-34-2 | 97% | 1g |
$540.0 | 2025-02-25 |
2-(4-Oxo-3-propyl-3,4-dihydrophthalazin-1-yl)propanoic acid 関連文献
-
Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
-
Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
-
10. Calmagite dyeoxidation using in situ generated hydrogen peroxide catalysed by manganese(ii) ionsTippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
2-(4-Oxo-3-propyl-3,4-dihydrophthalazin-1-yl)propanoic acidに関する追加情報
Professional Introduction to 2-(4-Oxo-3-propyl-3,4-dihydrophthalazin-1-yl)propanoic Acid (CAS No. 1344704-34-2)
2-(4-Oxo-3-propyl-3,4-dihydrophthalazin-1-yl)propanoic acid, identified by its CAS number 1344704-34-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound belongs to the class of heterocyclic acids, characterized by its complex molecular structure and potential biological activities. The presence of a phthalazinone core and a propyl-substituted moiety makes it a subject of interest for researchers exploring novel therapeutic agents.
The molecular structure of 2-(4-Oxo-3-propyl-3,4-dihydrophthalazin-1-yl)propanoic acid incorporates a fused ring system consisting of a benzene ring and a pyridazine ring, which is further modified by an oxo group and a propyl chain. This structural configuration contributes to its unique chemical properties and reactivity, making it a valuable scaffold for medicinal chemistry applications. The compound's ability to interact with biological targets at the molecular level has positioned it as a candidate for further investigation in drug discovery.
In recent years, there has been growing interest in phthalazinone derivatives due to their demonstrated pharmacological properties. Studies have shown that compounds within this class exhibit potential antimicrobial, anti-inflammatory, and anticancer activities. The specific substitution pattern in 2-(4-Oxo-3-propyl-3,4-dihydrophthalazin-1-yl)propanoic acid, particularly the propyl group attached to the phthalazinone ring, may influence its binding affinity and efficacy when interacting with biological targets.
One of the most compelling aspects of this compound is its potential role in modulating enzyme activity. Research indicates that phthalazinone derivatives can serve as inhibitors or activators of various enzymes involved in critical metabolic pathways. For instance, studies have explored the interaction of similar compounds with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in inflammation and pain signaling. The propyl substituent in 2-(4-Oxo-3-propyl-3,4-dihydrophthalazin-1-yl)propanoic acid may enhance its ability to interact with these enzymes, thereby influencing their activity.
The synthesis of 2-(4-Oxo-3-propyl-3,4-dihydrophthalazin-1-yl)propanoic acid presents both challenges and opportunities for chemists. The construction of the phthalazinone core requires precise control over reaction conditions to ensure high yield and purity. Additionally, the introduction of the propyl group necessitates careful consideration to avoid unwanted side reactions. Advances in synthetic methodologies have made it increasingly feasible to produce complex heterocyclic compounds like this one, enabling researchers to explore their full pharmacological potential.
In the context of drug development, 2-(4-Oxo-3-propyl-3,4-dihydrophthalazin-1-yl)propanoic acid represents a promising candidate for further investigation. Its unique structural features and demonstrated biological activities make it an attractive scaffold for designing novel therapeutic agents. Researchers are currently exploring its potential in various disease models, including cancer, neurodegenerative disorders, and inflammatory conditions.
The use of computational modeling techniques has also played a significant role in understanding the behavior of 2-(4-Oxo-3-propyl-3,4-dihydrophthalazin-1-yl)propanoic acid. Molecular docking studies have provided insights into its interaction with biological targets at the atomic level. These studies have helped identify key residues involved in binding and have guided the design of analogs with improved potency and selectivity. The integration of experimental data with computational predictions has accelerated the drug discovery process significantly.
Evaluation of the pharmacokinetic properties of 2-(4-Oxo-3-propyl-3,4-dihydrophthalazin-1-yl)propanoic acid is essential for assessing its clinical relevance. Parameters such as solubility, stability, bioavailability, and metabolic clearance must be carefully considered to determine its suitability for therapeutic use. Preclinical studies have begun to address these aspects, providing valuable data on how the compound behaves within biological systems.
The future prospects for 2-(4-Oxo-3-propyl-3,4-dihydrophthalazin-1-yl)propanoic acid appear promising as research continues to uncover new applications for phthalazinone derivatives. Collaborative efforts between chemists, biologists, and pharmacologists are essential to translate laboratory findings into clinical therapies. As our understanding of biological pathways grows more sophisticated, compounds like this one will likely find roles in treating complex diseases that were previously difficult to manage.
1344704-34-2 (2-(4-Oxo-3-propyl-3,4-dihydrophthalazin-1-yl)propanoic acid) 関連製品
- 667435-87-2(4-methyl-5-(thien-2-ylmethyl)-4H-1,2,4-triazole-3-thiol)
- 872715-55-4(benzyl 3-(aminomethyl)-3-hydroxypyrrolidine-1-carboxylate)
- 1247170-04-2(1-(1-methyl-1H-pyrazol-4-yl)ethyl(pentan-3-yl)amine)
- 2172594-88-4(5-cyclopropyl-1-(oxolan-2-ylmethyl)-1H-1,2,3-triazol-4-ylmethanol)
- 2228415-31-2(3-fluoro-3-(1-methylcyclopropyl)propan-1-amine)
- 1824146-80-6(Methyl 5-(aminomethyl)-2-methylpyrazole-3-carboxylate)
- 885277-05-4(2-Azepan-1-ylisonicotinic Acid)
- 894026-31-4(N-{2-2-(4-fluorophenyl)-1,2,4triazolo3,2-b1,3thiazol-6-ylethyl}-2-(4-methoxyphenyl)acetamide)
- 868219-41-4(1-({6-hydroxy-1,2,4triazolo3,2-b1,3thiazol-5-yl}(4-methylphenyl)methyl)piperidin-4-ol)
- 2172070-67-4(methyl({5-(oxolan-3-yl)-1-(1,1,1-trifluoropropan-2-yl)-1H-1,2,3-triazol-4-ylmethyl})amine)
